molecular formula C19H22N4O B5486671 N,N-dimethyl-7-[(1-phenylcyclopropyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

N,N-dimethyl-7-[(1-phenylcyclopropyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

Cat. No. B5486671
M. Wt: 322.4 g/mol
InChI Key: VXTZZTWIIIKLQH-UHFFFAOYSA-N
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Description

“N,N-dimethyl-7-[(1-phenylcyclopropyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine” is a complex organic compound. It is part of a class of compounds known as pyridopyrimidines, which are fused heterocyclic systems . These compounds are of significant interest due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-7-[(1-phenylcyclopropyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine” can be represented by the SMILES string CN(C)C1=C2CCNCC2=NC=N1.Cl . This indicates that the compound contains a pyridopyrimidine core with a dimethylamine group and a phenylcyclopropylcarbonyl group attached .


Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidines are diverse. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-7-[(1-phenylcyclopropyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine” include its form as a solid and its linear formula C9H15N4Cl1 . Its IR spectrum shows characteristic bands at 3345 cm^-1 (NH), 1668 cm^-1 (C O), 1740 cm^-1 (C O), and 1618 cm^-1 (C N) .

Mechanism of Action

The mechanism of action of pyridopyrimidines is often related to their ability to inhibit certain enzymes. For example, some pyridopyrimidines have been found to inhibit CDK2, a protein kinase that is a target for cancer treatment .

Safety and Hazards

The compound is classified as an Eye Irritant 2 and Skin Sensitizer 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Future Directions

The future directions for research on “N,N-dimethyl-7-[(1-phenylcyclopropyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their wide range of biological activities, these compounds could be developed into effective drugs for various diseases .

properties

IUPAC Name

[4-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-(1-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-22(2)17-15-8-11-23(12-16(15)20-13-21-17)18(24)19(9-10-19)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTZZTWIIIKLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1CCN(C2)C(=O)C3(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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